molecular formula C19H18N2O5 B2372126 N-benzyloxycarbonyl-5-hydroxy-L-tryptophan CAS No. 98409-91-7

N-benzyloxycarbonyl-5-hydroxy-L-tryptophan

Cat. No.: B2372126
CAS No.: 98409-91-7
M. Wt: 354.362
InChI Key: YWNMBFXNRAQXHP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” is a chemical compound that is part of the family of hydroxylamines . It is also known as “benzyl N-hydroxycarbamate” and has a molecular formula of C8H9NO3 . It is used in various chemical reactions, particularly in the production of 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of N-(Benzyloxycarbonyl)hydroxylamine with cyclohepta-1,3-diene . This reaction produces 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H5CH2OCONHOH . It has a molecular weight of 167.16 g/mol .


Chemical Reactions Analysis

“this compound” reacts with cyclohepta-1,3-diene to produce 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester . This reaction is part of the broader field of chemical reactions that modify the side chain of tryptophan amino acids in proteins .


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 65-70°C . It is sensitive to moisture and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place .

Mechanism of Action

The mechanism of action of “N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” involves the formation of a bond (called cation–π interaction) with positively charged molecules . This interaction is key in many biochemical processes, including protein-mediated phase separation .

Future Directions

The future directions for “N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” involve further exploration of its potential uses in chemical reactions and its role in biochemical processes . There is also potential for further development of methods for selective modification of individual amino acid types in proteins .

Properties

IUPAC Name

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-14-6-7-16-15(9-14)13(10-20-16)8-17(18(23)24)21-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,20,22H,8,11H2,(H,21,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNMBFXNRAQXHP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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